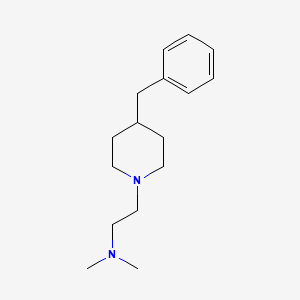
Pimetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimetine is a chemical compound known for its potential therapeutic applications, particularly in the field of neuropsychiatric disorders. It is often studied for its effects on the production and utilization of acid mucopolysaccharides and its potential to block the formation of atherosclerotic plaque .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pimetine typically involves the reaction of specific precursor molecules under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency in production. The final product is usually subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Pimetine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce simpler, reduced forms of this compound.
Scientific Research Applications
Pimetine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in treating neuropsychiatric disorders and preventing atherosclerosis.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Pimetine involves its interaction with specific molecular targets and pathways. It is known to alter the production and utilization of acid mucopolysaccharides, which play a role in various physiological processes. By blocking the formation of atherosclerotic plaque, this compound may help prevent cardiovascular diseases .
Comparison with Similar Compounds
Pimetine can be compared with other compounds that have similar therapeutic applications. Some of these compounds include:
Cimetidine: Used to reduce gastric acid secretion and treat gastrointestinal disorders.
Memantine: Used in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
This compound is unique in its specific mechanism of action and its potential to block the formation of atherosclerotic plaque, which sets it apart from other similar compounds.
Properties
CAS No. |
3565-03-5 |
|---|---|
Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-17(2)12-13-18-10-8-16(9-11-18)14-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3 |
InChI Key |
NVZYWFPWKZIVMO-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CCC(CC1)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCN1CCC(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















